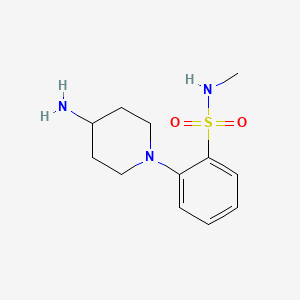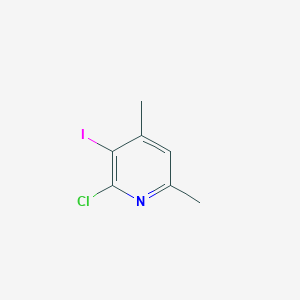
N2-(3-chloro-4-fluorophenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study focused on the synthesis of derivatives similar to the requested compound, exploring their larvicidal activity. These derivatives were prepared from an intermediate compound, and their structures were confirmed through spectral and analytical data. Significant larvicidal activity was observed in some compounds, indicating the potential for developing pest control agents (Gorle et al., 2016).
Chemical Synthesis Techniques
Another research explored the synthesis of C-substituted morpholines, among other heterocycles, through the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salt. This method demonstrated high levels of regio- and diastereoselectivity, suggesting a valuable technique for creating morpholine derivatives for various applications (Matlock et al., 2015).
Sensor Applications
Research on Schiff bases related to the compound showed their potential as selective electrodes for detecting Sm3+ ions. The study compared the performance of polymeric membrane electrodes and coated graphite electrodes, finding the latter more effective due to a lower detection limit and faster response time, indicating the suitability of these compounds for environmental monitoring and analysis (Upadhyay et al., 2012).
Fluorescence Imaging and Sensing
The development of rhenium(I) polypyridine complexes incorporating a diaminoaromatic moiety as phosphorogenic sensors for nitric oxide (NO) was reported. These complexes showed significant emission enhancement upon treatment with NO, demonstrating their potential for intracellular NO sensing, which could be pivotal for biomedical research and diagnostics (Choi et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-1-3-13(4-2-12)23-17-25-18(24-14-5-6-16(22)15(21)11-14)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDSXSCQWAYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)
![2-[(3-Methylbutyl)sulfonyl]benzoic acid](/img/structure/B2867650.png)
![methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2867651.png)


![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)
